Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine
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Overview
Description
(2S)-2-[[2-[(2-amino-1-oxoethyl)amino]-1-oxoethyl]amino]-5-[(1-oxo-2-phosphonoethyl)amino]pentanoic acid is a peptide.
Scientific Research Applications
Antibacterial Effects
- Inhibition of Escherichia coli L-Ornithine Carbamoyltransferase : Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine is designed to exploit the oligopeptide permease system of Escherichia coli. It effectively inhibits L-ornithine carbamoyltransferase in E. coli, acting as a bacteriostatic agent at high concentrations. This inhibition is achieved through the tripeptide being split in the cell, allowing for effective inhibition by N-delta-(phosphonoacetyl)-L-ornithine (Penninckx & Gigot, 1979).
Metabolic Impact in Mammals
- Effects on Growth and Metabolism in Rats : Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine, when administered to rat pups, significantly impacted growth. It reduced serum citrulline and arginine while increasing ornithine. This effect on amino acid metabolism highlights its potential for affecting growth and metabolic processes in mammals (Hoogenraad et al., 1985).
Enzymatic Activity Studies
Inhibition of Ornithine Carbamoyltransferase : Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine is a powerful inhibitor of ornithine carbamoyltransferase, demonstrating its potential as a tool for understanding carbamoyl-phosphate metabolism and regulation in ureotelic animals (Mori et al., 1977).
Impact on Gene Expression in Yeast : In Saccharomyces cerevisiae, this compound induced arginine limitation, causing increased expression of certain genes. This effect was dependent on GCN4 protein, suggesting a method for studying amino acid limitation effects on gene expression (Kinney & Lusty, 1989).
Structural and Mechanistic Insights
- Role in Post-translational Modification : Research on N-Acetyl-L-ornithine transcarbamylase, an enzyme relevant in arginine biosynthesis in pathogens, revealed that Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine helps understand the enzyme's structure and its post-translational modifications. This has implications for targeting specific enzymes in pathogen control (Li et al., 2010).
Applications in Disease Research
Exploring Treatment Approaches for Retinal Diseases : The compound's potential in modulating amino acid concentrations was considered for treatment strategies in gyrate atrophy of the choroid and retina, a condition involving ornithine-delta-aminotransferase deficiency (Valle et al., 1981).
Study of Citrulline and Urea Synthesis : Its use in studying the inhibition of citrulline synthesis in rat liver mitochondria and urea synthesis in hepatocytes provides insights into metabolic processes relevant to certain diseases (Hoogenraad et al., 1979).
properties
CAS RN |
71491-24-2 |
---|---|
Product Name |
Glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine |
Molecular Formula |
C11H21N4O8P |
Molecular Weight |
368.28 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-[(2-phosphonoacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C11H21N4O8P/c12-4-8(16)14-5-9(17)15-7(11(19)20)2-1-3-13-10(18)6-24(21,22)23/h7H,1-6,12H2,(H,13,18)(H,14,16)(H,15,17)(H,19,20)(H2,21,22,23)/t7-/m0/s1 |
InChI Key |
AVSPMOKNUVRQBF-ZETCQYMHSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)CNC(=O)CP(=O)(O)O |
SMILES |
C(CC(C(=O)O)NC(=O)CNC(=O)CN)CNC(=O)CP(=O)(O)O |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CNC(=O)CN)CNC(=O)CP(=O)(O)O |
Other CAS RN |
71491-24-2 |
sequence |
GGX |
synonyms |
Gly-Gly-PA-Orn Gly-Gly-PALO glycyl-glycyl-delta-N-(phosphonoacetyl)ornithine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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